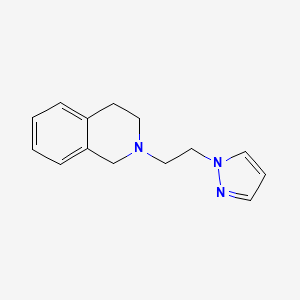

2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

2-(2-pyrazol-1-ylethyl)-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-2-5-14-12-16(9-6-13(14)4-1)10-11-17-8-3-7-15-17/h1-5,7-8H,6,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQWIWQVHDJOKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CCN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1H-pyrazole with a suitable tetrahydroisoquinoline derivative in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

FLS-359

Structure: 7-(2,4-dimethyl-1H-imidazol-1-yl)-2-(5-{[4-(1H-pyrazol-1-yl)phenyl]methyl}-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline . Key Differences:

- Substituents: FLS-359 incorporates a thiazole ring and a 4-(pyrazol-1-yl)phenyl group, whereas 2-(2-(pyrazol-1-yl)ethyl)-tetrahydroisoquinoline lacks these motifs.

- Bioactivity: FLS-359 is a reported SIRT2 inhibitor with broad-spectrum anti-infective activity, achieving IC₅₀ values in the nanomolar range . The absence of a thiazole ring in the target compound may reduce its SIRT2 affinity but improve solubility due to the smaller ethyl-pyrazole side chain.

- Synthetic Complexity : FLS-359’s multi-heterocyclic architecture increases synthetic challenges compared to the simpler ethyl-pyrazole substitution in the target compound.

2-Phenyl-1,2,3,4-tetrahydroisoquinoline

Structure: A tetrahydroisoquinoline core substituted with a phenyl group at the 2-position . Key Differences:

- Applications: 2-Phenyl-tetrahydroisoquinoline is primarily used as a building block in alkaloid synthesis and lacks reported SIRT2 modulation activity. Its simplicity makes it a versatile intermediate but less biologically targeted compared to the pyrazole-containing derivative.

Generalized Structural Comparison Table

*Inferred from structural similarity to FLS-357.

Research Findings and Mechanistic Insights

- SIRT2 Selectivity : Pyrazole-containing analogs like FLS-359 exhibit stronger SIRT2 inhibition than phenyl-substituted derivatives due to interactions with the enzyme’s hydrophobic cavity . The target compound’s pyrazole-ethyl chain may mimic these interactions but with reduced steric hindrance.

- Metabolic Stability : Ethyl-pyrazole substituents generally enhance metabolic stability compared to bulkier groups (e.g., thiazole in FLS-359), as observed in pharmacokinetic studies of related compounds .

- Toxicity Profile : Simplified analogs like 2-phenyl-THIQ show lower cytotoxicity in vitro (CC₅₀ >100 μM) compared to multi-heterocyclic derivatives, suggesting that the target compound’s toxicity may fall between these extremes .

Biological Activity

The compound 2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound that has garnered attention for its potential biological activities. It combines the structural features of both tetrahydroisoquinoline and pyrazole, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline is , with a molecular weight of approximately 240.31 g/mol. Its structure includes:

- Tetrahydroisoquinoline moiety : A bicyclic structure that contributes to its neuropharmacological effects.

- Pyrazole ring : Known for its anti-inflammatory and anticancer properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme inhibition : The presence of the pyrazole ring allows for interactions with enzymes involved in inflammatory pathways.

- Receptor modulation : It may act as a modulator at neurotransmitter receptors due to the tetrahydroisoquinoline structure.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro studies indicate effective inhibition of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). The mechanism appears to involve apoptosis induction through mitochondrial pathways.

- Anti-inflammatory Effects : The compound has been reported to reduce pro-inflammatory cytokines in cell culture models, indicating potential use in treating inflammatory diseases.

Research Findings and Case Studies

A summary of key findings from recent studies is presented in the following table:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.